molecular formula C10H14BrN3O2S B13711987 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine

1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine

Cat. No.: B13711987
M. Wt: 320.21 g/mol
InChI Key: IXBRNLXBFHMGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is a sulfonamide derivative featuring a 4-methylpiperazine core linked to a 6-bromopyridin-3-yl sulfonyl group.

Properties

Molecular Formula

C10H14BrN3O2S

Molecular Weight

320.21 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C10H14BrN3O2S/c1-13-4-6-14(7-5-13)17(15,16)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3

InChI Key

IXBRNLXBFHMGAJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Functionalization

  • The pyridine ring is functionalized at the 3-position with a sulfonyl group and brominated at the 6-position.
  • Common starting materials include 6-bromopyridine or 6-bromopyridin-3-yl derivatives.
  • Sulfonylation is achieved by introducing sulfonyl chloride or sulfonate groups on the pyridine ring.

Sulfonylation Methods

  • Sulfonyl chlorides can be prepared by chlorosulfonation of the pyridine ring or by oxidation of sulfides/sulfoxides to sulfones.
  • For example, 4-bromophenylmethylsulfone derivatives have been used in similar sulfonylation reactions, indicating that sulfone intermediates with bromine substituents are accessible and stable.

Oxidation Steps

  • Sulfide or sulfoxide intermediates may be oxidized to sulfone derivatives using oxidants such as hydrogen peroxide catalyzed by sodium tungstate or other catalysts.
  • However, improved processes avoid hazardous oxidants by using sulfonate intermediates already in the sulfone oxidation state, enhancing safety and yield.

Coupling with 4-Methylpiperazine

Nucleophilic Substitution

  • The sulfonyl chloride or sulfonate intermediate reacts with 4-methylpiperazine, a secondary amine, to form the sulfonamide bond.
  • This reaction typically proceeds under mild conditions, often in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

Reaction Conditions

  • Reactions are commonly conducted at temperatures ranging from room temperature to 85 °C.
  • The presence of bases such as piperidine or potassium carbonate can facilitate the reaction by neutralizing the generated hydrochloric acid or other acid by-products.
  • Reaction times vary from several hours to overnight (e.g., 16–20 hours).

Representative Procedure (Based on Patent US20120232281A1)

Step Reagents & Conditions Description
1 6-Bromopyridin-3-yl sulfonate intermediate (e.g., sulfonyl chloride or sulfone) Prepared or purchased as starting material
2 4-Methylpiperazine, base (e.g., piperidine), solvent (DMF or NMP) Reaction mixture stirred at 40–85 °C for 16–20 hours under nitrogen
3 Work-up: Quench with water, extraction, filtration Isolation of crude product by filtration and washing
4 Purification: Recrystallization or chromatography Yield typically high (>80%) with good purity

This method avoids the use of tungsten-based catalysts and hazardous oxidants, improving safety and economic viability.

Analytical Characterization

  • The product is characterized by ^1H NMR spectroscopy showing characteristic signals for the methylpiperazine and pyridine protons.
  • Typical chemical shifts for related compounds include singlets near 2.6 ppm (methyl groups) and aromatic doublets in the 7–8.5 ppm range.
  • Additional confirmation by mass spectrometry and elemental analysis is standard.

Comparative Notes on Related Compounds

  • Similar sulfonylated pyridine derivatives have been synthesized with various substituents at the 4-position of the pyridine ring and different piperazine derivatives, demonstrating the versatility of this synthetic approach.
  • The use of sulfonyl chlorides or sulfonate esters as intermediates is a common theme in preparing sulfonamide-linked heterocycles.

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting material 6-Bromopyridin-3-yl sulfonyl intermediate (sulfonyl chloride/sulfone)
Coupling partner 4-Methylpiperazine
Solvent DMF, NMP, or mixtures with toluene
Base Piperidine, potassium carbonate
Temperature 40–85 °C
Reaction time 16–20 hours
Oxidation step Avoided by using sulfone intermediates
Catalyst None required; Pd catalysis used in related coupling but not necessary here
Yield ~80–85%
Purification Filtration, recrystallization

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromopyridine core undergoes SNAr to introduce the piperazine moiety. For example, halogenated pyridines react with piperazine under basic conditions (e.g., potassium tert-butoxide or potassium phosphate) to form the N-linked piperazine derivative . This reaction leverages the electron-deficient aromatic ring of pyridine, where the bromine acts as a leaving group.

Sulfonylation

The sulfonamide group is introduced via sulfonation reactions. While direct details for this compound are sparse, analogous processes involve treating an amine (e.g., piperazine) with a sulfonyl chloride in the presence of a base (e.g., pyridine) . The sulfonamide group enhances stability and modulates biological activity.

Derivatization Reactions

The sulfonyl group acts as a versatile functional handle for further chemical transformations.

Nucleophilic Substitution

The sulfonyl group can undergo nucleophilic displacement under basic conditions to introduce diverse substituents. For instance, reactions with amines, alcohols, or thiols may modify the compound’s pharmacokinetic properties .

Cross-Coupling Reactions

Palladium-catalyzed C–N coupling reactions (e.g., Buchwald–Hartwig amination) enable the formation of arylated piperazines. While not directly described for this compound, similar piperazine derivatives undergo such reactions to generate bioactive analogs .

Reaction Mechanisms and Optimization

Key factors influencing reactivity include reaction conditions and catalyst selection.

Reaction Conditions

  • Temperature and Solvent : SNAr reactions often require elevated temperatures (e.g., 85°C) and polar aprotic solvents like DMF or DMSO .

  • Base Selection : Potassium phosphate or tert-butoxide enhances deprotonation efficiency, accelerating aromatic substitution .

  • Catalyst Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ facilitate coupling reactions .

Yield and Purity

Optimized procedures achieve yields up to 83% for similar intermediates, with purification via column chromatography or crystallization .

Comparative Analysis of Structural Analogues

Compound Key Structural Features Biological Activity
1-(5-Bromopyridin-3-yl)-4-methylpiperazineBromine at position 5 of pyridineAnticancer activity via kinase inhibition
PalbociclibPiperazine + pyridine + CDK inhibitorFDA-approved CDK4/6 inhibitor for breast cancer
AvapritinibPiperazine + mutated kinase targetTargets GIST with exon 18 mutations

This compound’s 6-bromopyridine-sulfonyl-piperazine core distinguishes it from analogues by combining a brominated pyridine’s electronic effects with the sulfonamide’s hydrogen-bonding capacity, potentially enhancing selectivity for kinase targets .

Scientific Research Applications

Anticancer Applications

1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine has shown promise as an anticancer agent. The presence of the brominated pyridine moiety is associated with enhanced binding affinity to target proteins, making it a valuable scaffold in pharmaceutical research. Preliminary studies indicate its potential to inhibit certain protein kinases critical for cancer cell proliferation.

Table 1: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(5-Bromopyridin-3-yl)-4-methylpiperazineSimilar piperazine structure but different brominationPotentially similar anticancer activity
PalbociclibContains piperazine and pyridine; used for cancer treatmentInhibits cyclin-dependent kinases
AvapritinibSimilar piperazine framework; used in targeted therapyInhibits specific mutations in cancer

This comparison highlights the unique structural combination of this compound that may enhance its selectivity and efficacy compared to other compounds lacking these specific substituents.

Neurological Disorders

Compounds similar to this compound have been explored for their potential in treating neurological disorders. The inhibition of specific kinases involved in neurodegenerative diseases presents a promising avenue for therapeutic intervention.

Case Studies and Research Findings

Recent research has focused on the interaction studies of this compound with various biological targets, including enzymes and receptors involved in disease pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantitatively assess these interactions, providing insights into the compound's mechanism of action .

Case Study Example

A notable case study explored the efficacy of similar compounds in clinical settings, demonstrating their ability to inhibit tumor growth in preclinical models. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is largely dependent on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the active site of enzymes, while the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Linked Piperazine Derivatives
Compound Name Substituents/Modifications Biological Activity/Application Key Findings
1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine 6-Bromopyridin-3-yl sulfonyl, 4-methylpiperazine Potential enzyme inhibition/immunomodulation Synthesized via Buchwald–Hartwig amination; purity ≥95% (CAS: 879488-53-6) .
1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine (CAS: 334501-24-5) 4-Bromophenyl sulfonyl, 4-methylphenyl Not explicitly stated Structural analog with brominated aryl sulfonyl group; used in receptor-binding studies .
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Nitrophenyl sulfonyl, benzhydryl Antibacterial/antifungal Exhibited moderate activity against microbial targets .
Sildenafil citrate (1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate) Pyrazolopyrimidinyl ethoxyphenyl sulfonyl PDE5 inhibition (erectile dysfunction) High oral bioavailability; pharmacokinetics influenced by gastric pH .

Key Structural Insights :

  • Sulfonyl Bridge : Critical for hydrogen bonding and stability; nitro groups (e.g., in 7c) increase reactivity but may reduce selectivity.
  • Piperazine Core : The 4-methyl group improves lipophilicity, aiding membrane permeability .
Piperazine Derivatives with Non-Sulfonyl Linkages
Compound Name Substituents/Modifications Biological Activity/Application Key Findings
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine Naphthaleneoxypropargyl, dimethoxyphenyl Immunomodulation Complexed with β-cyclodextrin; enhances CD4+/CD8+ T-cell populations under inflammation .
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine Thiocarbamoyl, 4-fluorophenyl Herbicide safener Reverses chlorsulfuron-induced growth inhibition in maize roots .
4-(2-Chloro-6-methylbenzyl)morpholine (9) Chlorobenzyl, morpholine Cytochrome P450 2A13 inhibition Selective lung enzyme inhibition for chemoprevention .

Functional Comparisons :

  • Cyclodextrin Complexation : The naphthaleneoxypropargyl derivative’s β-cyclodextrin complex improves solubility and bioavailability, a strategy applicable to the target compound .
  • Thiocarbamoyl vs. Sulfonyl : Thiocarbamoyl derivatives (e.g., in ) show distinct agrochemical applications, whereas sulfonamides are more common in drug design.

Biological Activity

1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is a chemical compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and drug development. This compound features a piperazine ring, a sulfonyl group, and a brominated pyridine moiety, which collectively enhance its interactions with various biological targets. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BrN3O2SC_{11}H_{16}BrN_3O_2S, with a molecular weight of approximately 320.21 g/mol. The presence of the bromine atom in the pyridine ring is significant for its reactivity and biological activity, as it facilitates binding to target proteins and enhances the compound's pharmacological profile.

Biological Activity

Research indicates that compounds with piperazine structures often exhibit significant biological activities, including:

  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cancer cell proliferation. This inhibition is crucial as protein kinases play a significant role in various signaling pathways associated with tumor growth and progression.
  • Binding Affinity : The compound has shown promising binding affinities to various biological targets, including enzymes and receptors implicated in disease pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively assess these interactions.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
1-(5-Bromopyridin-3-yl)-4-methylpiperazineSimilar piperazine structure but different brominationPotentially similar anticancer activity
PalbociclibContains piperazine and pyridine; used for cancer treatmentInhibits cyclin-dependent kinases
AvapritinibFeatures a similar piperazine framework; used in targeted therapyInhibits specific mutations in cancer

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Cancer Research : A study indicated that compounds with similar structural motifs showed efficacy in inhibiting cancer cell lines. The sulfonamide group enhances selectivity towards certain targets, potentially reducing off-target effects common in other anticancer agents .
  • Neurological Disorders : Research on related piperazine derivatives has suggested their utility in treating neurological disorders by modulating neurotransmitter systems. The unique structure of this compound may provide similar therapeutic benefits .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving multi-step organic reactions. Typical steps include:

  • Formation of the Piperazine Ring : Starting from commercially available piperazines, reactions with halogenated pyridines lead to the formation of the desired structure.
  • Sulfonylation : The introduction of the sulfonyl group can be accomplished through reactions with sulfonyl chlorides or similar reagents under controlled conditions to ensure high yields.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylpiperazine protons at δ 2.3–2.5 ppm, pyridine protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: 332.2 [M+H]⁺) .
  • IR : Sulfonyl S=O stretching bands near 1350–1150 cm⁻¹ .

What strategies are effective in analyzing contradictory bioactivity data across different studies?

Advanced
Address discrepancies by:

  • Assay Validation : Compare in vitro models (e.g., bacterial vs. mammalian cell lines) and standardize protocols (e.g., MIC values for antimicrobial activity) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR to rule out isomerization .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ variability in kinase inhibition assays) .

What in vitro assays are commonly used to evaluate this compound’s pharmacological potential?

Q. Basic

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Receptor Binding : Radioligand displacement assays for σ receptors or dopamine D3 receptors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Q. Advanced

  • Pyridine Modifications : Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance σ receptor affinity .
  • Piperazine Substituents : Introduce bulkier groups (e.g., benzyl) at the 4-position to improve metabolic stability .
    Data Table :
Modificationσ1 Receptor Ki (nM)Solubility (mg/mL)
6-Bromo (Parent)12.50.8
6-Nitro8.20.5
4-Benzylpiperazine6.70.3

What are the solubility and stability profiles of this compound under physiological conditions?

Q. Basic

  • Solubility : Poor aqueous solubility (~0.8 mg/mL) but soluble in DMSO (>50 mg/mL) .
  • Stability : Stable at pH 7.4 for 24 hours; degradation occurs in acidic conditions (pH <3) via sulfonamide hydrolysis .
    Storage : -20°C under inert atmosphere to prevent oxidation .

What computational methods predict the binding interactions of this compound with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with σ1 receptor binding pockets (e.g., hydrophobic interactions with Tyr173) .
  • QSAR Models : Predict logP and bioavailability using Molinspiration or SwissADME .
  • MD Simulations : Analyze conformational stability in lipid bilayers (e.g., GROMACS) to assess membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.